1-(4-Butylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-(4-Butylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of 1-(4-Butylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyrazole and 4-butylphenylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product
Chemical Reactions Analysis
1-(4-Butylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the chloro or butyl groups, often using nucleophiles or electrophiles under specific conditions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Butylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-(4-Butylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins, such as tyrosine-protein kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these targets, the compound can exert its biological effects, including anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
1-(4-Butylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities. .
Thieno[2,3-d]pyrimidines: These compounds have a similar bicyclic structure and are known for their biological activities, including anticancer and anti-inflammatory properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and diverse reactivity make it a valuable candidate for further study and development in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C15H15ClN4 |
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Molecular Weight |
286.76 g/mol |
IUPAC Name |
1-(4-butylphenyl)-4-chloropyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C15H15ClN4/c1-2-3-4-11-5-7-12(8-6-11)20-15-13(9-19-20)14(16)17-10-18-15/h5-10H,2-4H2,1H3 |
InChI Key |
XJVWRDYTBRGOGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl |
Origin of Product |
United States |
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